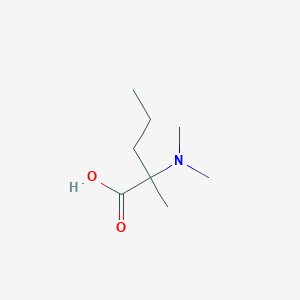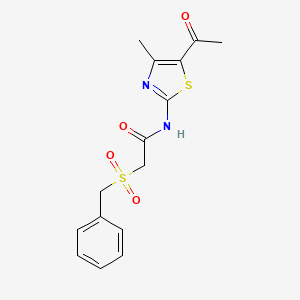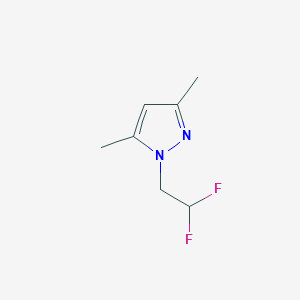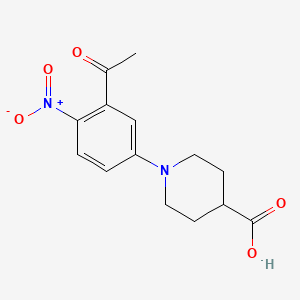
2-Dimethylamino-2-methyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Dimethylamino-2-methyl-pentanoic acid” is a chemical compound. Its molecular formula is C8H16O2 . It is also known by other names such as Valeric acid, 2,2-dimethyl-, methyl ester; Methyl α,α-dimethylvalerate; Methyl 2,2-dimethylvalerate; 2,2-Dimethylvaleric acid, methyl ester .
Synthesis Analysis
The synthesis of “2-Dimethylamino-2-methyl-pentanoic acid” and its derivatives has been studied in several papers. For instance, one study investigated the quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides . Another research focused on the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2- (dimethylamino)ethyl methacrylate-co- (oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives .
Molecular Structure Analysis
The molecular structure of “2-Dimethylamino-2-methyl-pentanoic acid” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “2-Dimethylamino-2-methyl-pentanoic acid” have been explored in several studies. For example, one research paper presented kinetic investigations of quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Dimethylamino-2-methyl-pentanoic acid” can be found in various databases. For instance, the ECHA database provides information about its molecular formula, EC number, and CAS number .
Scientific Research Applications
Drug Delivery Systems
2-Dimethylamino-2-methyl-pentanoic acid: derivatives, particularly in the form of block copolymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for their potential in drug delivery systems . These polymers can form micelles and polymersomes that are capable of carrying therapeutic agents . The pH-responsive nature of these carriers is particularly beneficial for targeted drug release in acidic environments, such as tumor tissues or inflamed areas .
Gene Therapy
The cationic nature of PDMAEMA allows it to bind with DNA, making it a promising vector for gene therapy applications. The ability to form complexes with nucleic acids (polyplexes) enables the potential delivery of genetic material to cells, which is a critical aspect of gene therapy strategies aiming to treat genetic disorders .
Nanoreactors
Polymersomes formed from PDMAEMA-based copolymers can act as nanoreactors . These structures provide a confined environment where chemical reactions can take place, isolated from the external environment. This application is particularly interesting for conducting reactions that require specific conditions or for protecting reactive intermediates .
Anticancer Therapeutics
The amphiphilic nature of PDMAEMA copolymers allows for the co-loading of anticancer drugs and DNA, which can have a synergistic effect on cancer therapy. The ability to deliver both drug and gene-based therapies simultaneously opens new avenues for comprehensive cancer treatment strategies .
Oil/Water Separation
PDMAEMA derivatives have been utilized in the development of materials for oil/water separation . This application is crucial in environmental remediation, particularly in treating water contaminated with oil or organic solvents. The temperature and pH-responsive properties of these materials can be tailored to optimize separation efficiency .
Biocompatible Coatings
Due to its biocompatibility, PDMAEMA and its derivatives can be used to create coatings for various biomedical devices. These coatings can improve the interface between the device and biological tissues, reducing the risk of adverse reactions and enhancing the performance of the device .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally related to branched-chain amino acids (bcaas) such as leucine, isoleucine, and valine . These BCAAs interact with various enzymes involved in their metabolism .
Mode of Action
For instance, branched-chain aminotransferase (BCAT) catalyzes a reversible transamination reaction that converts BCAAs into branched-chain ketoacids .
Biochemical Pathways
The biochemical pathways affected by 2-Dimethylamino-2-methyl-pentanoic acid are likely similar to those of BCAAs. In the catabolic pathway of BCAAs, BCAT converts BCAAs into branched-chain ketoacids. The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates .
Pharmacokinetics
Its predicted properties include a boiling point of 2737±230 °C, a density of 1010±006 g/cm3, and a vapor pressure of 001Pa at 20℃ .
Result of Action
The molecular and cellular effects of 2-Dimethylamino-2-methyl-pentanoic acid’s action are not well-documented. Given its structural similarity to BCAAs, it may have similar effects. For example, alterations in BCAA metabolism can cause neurological phenotypes and recurrent episodes of ketoacidosis .
properties
IUPAC Name |
2-(dimethylamino)-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRCMVRTXDXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-2-methyl-pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)



![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)